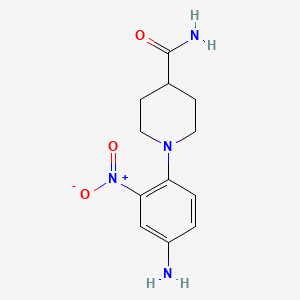

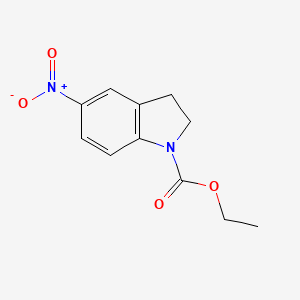

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds has been described in the provided literature. For instance, tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a simple, low-cost amination process involving 4-iodo-2-methyl-6-nitroaniline with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively, yielding a 52% yield . This method could potentially be adapted for the synthesis of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide by altering the starting materials and reaction conditions to fit the structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide has been analyzed using techniques such as X-ray crystallography. For example, 1,4-Piperazine-2,5-diones derived from 2-amino-7-nitro-4-methoxyindan-2-carboxylic acid were crystallized and their supramolecular organization determined . These compounds exhibit strong dipolar interactions and form one-dimensional tapes through R22(8) hydrogen bonding. Such structural insights are valuable for understanding how modifications to the piperidine core can influence molecular packing and interactions.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide. However, the synthesis of related compounds suggests that the nitro and amino groups on the aromatic ring can participate in various chemical transformations, which could be used to further modify the compound or to incorporate it into larger, more complex molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide are not explicitly discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the crystallization behavior and supramolecular assembly of similar compounds provide information on their solid-state properties, such as solubility and stability . The presence of polar functional groups like nitro and amino groups would likely influence the compound's solubility in various solvents, which is an important consideration in drug formulation and synthesis.

Scientific Research Applications

Organic Solvent and Ionic Liquid Reactions : The compound's interaction with various solvents and ionic liquids has been studied, providing insights into its behavior in different chemical environments. For instance, the reaction of p-nitrophenyl acetate with piperidine in different solvents was explored, shedding light on the medium effects on reaction rates and mechanisms (Millán et al., 2013).

Synthesis of Novel Analogs : The compound has been used in the synthesis of new chemical structures. For example, analogs of 5(4)-aminoimidazole-4(5)-carboxamide and purines were synthesized, demonstrating the compound's utility in creating diverse molecular structures (Mokrushin et al., 1980).

Anti-Angiogenic and DNA Cleavage Studies : The compound has shown potential in anti-angiogenic and DNA cleavage activities, which are crucial for cancer research. Derivatives of the compound were synthesized and tested for their ability to inhibit blood vessel formation and interact with DNA, important for understanding its potential as an anticancer agent (Kambappa et al., 2017).

Molecular Assembly and Hydrogen Bonding : Studies have focused on the hydrogen bonding capabilities of the compound in forming structures with other molecules, such as isonipecotamide. This research is significant for materials science and crystallography (Smith & Wermuth, 2010).

Anticancer Research : Piperidine derivatives, including the subject compound, have been synthesized and evaluated for their anticancer effects. This research provides valuable information for the development of new chemotherapeutic agents (Vinaya et al., 2011).

Dehydrogenation Reactions : The compound's reactivity in dehydrogenation reactions has been investigated, which is important for understanding its behavior in various chemical processes (Möhrle & Mehrens, 1998).

Safety And Hazards

“1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, mist, spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

properties

IUPAC Name |

1-(4-amino-2-nitrophenyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c13-9-1-2-10(11(7-9)16(18)19)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6,13H2,(H2,14,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQGGOEWNXZYBKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=C(C=C(C=C2)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Amino-2-nitrophenyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

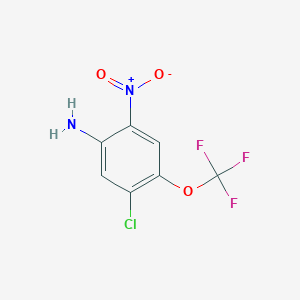

![4-(Imidazo[1,2-a]pyrazin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1328594.png)

![2-Nitro-4-[(trifluoromethyl)thio]phenol](/img/structure/B1328604.png)